

A Technical Guide to (E)-dec-5-ene: Properties, Reactions, and Experimental Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Dec-5-ene
Cat. No.:	B1669984

[Get Quote](#)

(E)-dec-5-ene, also known by its common name trans-5-decene, is an unsaturated hydrocarbon with the chemical formula $C_{10}H_{20}$. Its structure features a ten-carbon chain with a double bond between the fifth and sixth carbon atoms, with the substituents on either side of the double bond in the trans configuration. This technical guide provides an in-depth overview of its chemical identity, physicochemical properties, key reactions, and detailed experimental protocols relevant to researchers, scientists, and drug development professionals.

Chemical Identity and Properties

The unambiguous identification of **(E)-dec-5-ene** is crucial for scientific research and chemical synthesis. Its IUPAC name is **(E)-dec-5-ene**, and its Chemical Abstracts Service (CAS) registry number is 7433-56-9[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#).

Physicochemical Data

A summary of the key physicochemical properties of **(E)-dec-5-ene** is presented in Table 1. This data is essential for understanding its behavior in various experimental conditions and for computational modeling.

Property	Value	Unit	Source
Molecular Formula	C ₁₀ H ₂₀	-	[1] [5]
Molecular Weight	140.27	g/mol	[1] [5]
CAS Number	7433-56-9	-	[1] [2] [3] [4] [5] [6] [7]
IUPAC Name	(E)-dec-5-ene	-	[1] [5]
Synonyms	trans-5-Decene, trans-Dec-5-ene	-	[1] [2] [5]
Normal Boiling Point	443.15	K	[4]
Enthalpy of Vaporization	37.81	kJ/mol	[1]
Standard Gibbs Free Energy of Formation	113.54	kJ/mol	[1]
Enthalpy of Formation at Standard Conditions (gas)	-132.51	kJ/mol	[1]
Enthalpy of Fusion at Standard Conditions	21.86	kJ/mol	[1]
Ionization Energy	8.76 - 8.95	eV	[1]

Key Reactions and Experimental Protocols

(E)-dec-5-ene is a versatile substrate for various organic reactions. Two notable transformations are its ozonolysis to form Criegee intermediates and the addition of phenoxathiin cation radical.

Ozonolysis of (E)-dec-5-ene and Formation of Criegee Intermediates

Ozonolysis is a powerful method for the cleavage of the carbon-carbon double bond in alkenes. The reaction of (E)-dec-5-ene with ozone proceeds via the Criegee mechanism to form highly

reactive Criegee intermediates[7][8]. These intermediates are of significant interest in atmospheric chemistry and have applications in organic synthesis[7][9].

This protocol describes a general procedure for the ozonolysis of (E)-**dec-5-ene** followed by a reductive workup to yield pentanal.

Materials:

- (E)-**dec-5-ene**
- Dichloromethane (CH_2Cl_2), anhydrous
- Ozone (O_3), generated from an ozone generator
- Dimethyl sulfide (DMS) or triphenylphosphine (PPh_3) for reductive workup
- Nitrogen gas (N_2)
- Dry ice/acetone bath
- Round-bottom flask equipped with a gas inlet tube and a magnetic stir bar
- Drying tube

Procedure:

- Reaction Setup: Dissolve (E)-**dec-5-ene** in anhydrous dichloromethane in a round-bottom flask. The flask is then cooled to -78 °C using a dry ice/acetone bath.
- Ozonolysis: A stream of ozone is bubbled through the solution. The reaction progress is monitored by the appearance of a blue color, indicating an excess of ozone.
- Purging: Once the reaction is complete, the solution is purged with nitrogen gas to remove any unreacted ozone.
- Reductive Workup: A reducing agent, such as dimethyl sulfide or triphenylphosphine, is added to the solution at -78 °C. The mixture is then allowed to warm to room temperature and stirred for several hours.

- Isolation: The solvent is removed under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to yield pentanal.

Safety Precautions: Ozone is toxic and potentially explosive. All manipulations should be performed in a well-ventilated fume hood. Ozonides are potentially explosive, and the reaction should be carried out with appropriate safety measures, including a blast shield.

Addition of Phenoxathiin Cation Radical

The addition of the phenoxathiin cation radical to (E)-**dec-5-ene** results in the stereospecific formation of a bis(10-phenoxathiiniumyl)alkane adduct. This reaction proceeds via a trans addition mechanism, likely involving an episulfonium cation radical intermediate[10].

This protocol outlines the procedure for the addition of phenoxathiin cation radical to (E)-**dec-5-ene**[10].

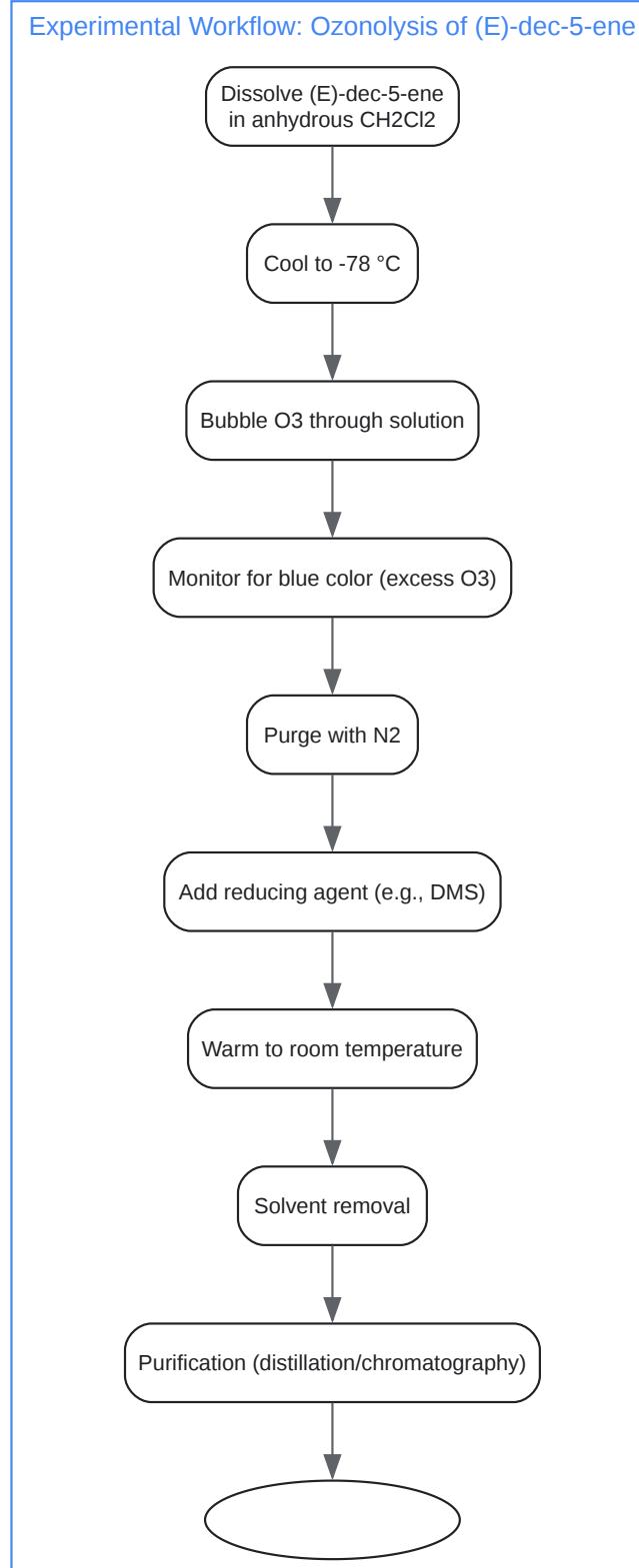
Materials:

- (E)-**dec-5-ene**
- Phenoxathiin
- Acetonitrile (MeCN), anhydrous
- Anhydrous and inert atmosphere (e.g., argon or nitrogen)
- Electrochemical setup for generating the cation radical or a suitable chemical oxidant
- Basic alumina

Procedure:

- Generation of Cation Radical: The phenoxathiin cation radical is generated in situ in anhydrous acetonitrile, typically through electrochemical oxidation or by using a chemical oxidant.
- Addition Reaction: A solution of (E)-**dec-5-ene** in anhydrous acetonitrile is added to the solution of the phenoxathiin cation radical under an inert atmosphere. The reaction mixture is

stirred at room temperature until the reaction is complete.


- Isolation of Bisadduct: The resulting erythro bis(10-phenoxathiiniumyl)decane adduct is isolated from the reaction mixture.
- Elimination Reaction: The isolated bisadduct is treated with basic alumina in acetonitrile solution. This treatment leads to the elimination of a proton and phenoxathiin, yielding a mixture of (Z)- and (E)-(10-phenoxathiiniumyl)decenes.

Visualizing Reaction Mechanisms and Workflows

Diagrams are powerful tools for understanding complex chemical processes. The following sections provide visualizations for the ozonolysis of **(E)-dec-5-ene**.

Experimental Workflow for Ozonolysis

The following diagram illustrates the key steps in the experimental workflow for the ozonolysis of **(E)-dec-5-ene** with a reductive workup.

[Click to download full resolution via product page](#)

Caption: Ozonolysis Experimental Workflow

Criegee Mechanism of Ozonolysis

The Criegee mechanism describes the stepwise reaction of an alkene with ozone. The following diagram illustrates this pathway for **(E)-dec-5-ene**.

Caption: Criegee Ozonolysis Mechanism

Safety and Handling

(E)-dec-5-ene is a flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use spark-proof tools and explosion-proof equipment. Handle in a well-ventilated area and wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. In case of fire, use water spray, carbon dioxide, dry chemical, or chemical foam for extinction[5]. It is very toxic to aquatic life with long-lasting effects[5]. Proper disposal of waste is required. This information is based on safety data for similar alkenes and should be used as a guideline. Always consult the specific Safety Data Sheet (SDS) for **(E)-dec-5-ene** before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Decene, (E)- (CAS 7433-56-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. (E)-3,8-dimethyldec-5-ene | C12H24 | CID 15727154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Decene | C10H20 | CID 23916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Decene [webbook.nist.gov]
- 5. fishersci.com [fishersci.com]
- 6. 5-Decene, (E)- [webbook.nist.gov]
- 7. Criegee Intermediates Beyond Ozonolysis: Synthetic and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ozonolysis - Criegee Mechanism [organic-chemistry.org]
- 9. Low-pressure and nascent yields of stabilized Criegee intermediates produced from ozonolysis of a series of 1-alkenes - American Chemical Society [acs.digitellinc.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to (E)-dec-5-ene: Properties, Reactions, and Experimental Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669984#e-dec-5-ene-iupac-name-and-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com